molecular formula C8H5ClN2O2 B2815028 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1504325-74-9

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No. B2815028
CAS RN: 1504325-74-9
M. Wt: 196.59
InChI Key: MSIZEWWKLZIOTG-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 196.59 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of compounds containing a 2-chloroimidazo[1,2-a]pyridine fragment has been reported in the literature . For instance, chalcones containing a 2-chloroimidazo[1,2-a]pyridine and carbazole fragments were synthesized using a procedure similar to that described in previous studies . The starting material was available pyridin-2-amine .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) .


Physical And Chemical Properties Analysis

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a powder at room temperature . It has a molecular weight of 196.59 . The compound’s optical properties have been studied, with the Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields determined based on their absorption and emission spectra .

Scientific Research Applications

Synthesis and Characterization

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid serves as a precursor in the synthesis of novel heterocyclic compounds. For example, it has been utilized in the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives. These compounds were characterized using various spectroscopic techniques, and their optical properties were explored, indicating less correlation of absorption and emission λmax with substituent groups on the pyrazole and benzene moieties (Ge et al., 2014).

Antiinflammatory Activity

Research on heterocyclic compounds, including derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving 2-aminopyridines, has been conducted to evaluate their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Coordination Polymers and Photoluminescent Properties

The versatility of 2-chloroimidazo[1,2-a]pyridine-based ligands extends to the construction of coordination polymers. A study utilized a ligand derived from 2-chloroimidazo[1,2-a]pyridine for synthesizing zero-dimensional complexes and one-dimensional coordination polymers with zinc and nickel. These polymers displayed varying dimensionality, photoluminescent, and magnetic properties based on solvent types or ligand substituent groups, highlighting the structural diversity attainable with such precursors (Yin et al., 2021).

Synthetic Methods and Herbicide Development

Another application involves the synthesis of sulfonylurea herbicides like imazosulfuron and its derivatives from 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. This process demonstrates the chemical's utility in developing agrochemicals through complex synthetic pathways, including reactions with chlorosulfonic acid and phenyl chloroformate (Gui-zhe, 2015).

Fluorescent Molecular Rotors

A study focused on synthesizing fluorescent molecular rotors by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene components. These compounds exhibited significant viscosity sensitivity, showcasing the potential of 2-chloroimidazo[1,2-a]pyridine derivatives in developing fluorescent probes for biological and material sciences applications (Jadhav & Sekar, 2017).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents , suggesting that they may target proteins involved in cancer pathways

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors in cancer treatment . Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition. This suggests that 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a covalent inhibitor , it may affect pathways related to cell proliferation and survival, particularly in cancer cells

Result of Action

As a potential covalent inhibitor , it may lead to the inhibition of target proteins, potentially disrupting cellular processes and leading to cell death, particularly in cancer cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is not mentioned in the search results. Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity. For instance, a related compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used as a pH probe , suggesting that changes in pH may influence its activity.

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIZEWWKLZIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1504325-74-9
Record name 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
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